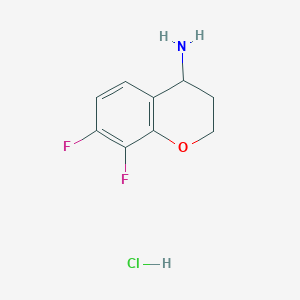

7,8-Difluorochroman-4-amine hydrochloride

Description

BenchChem offers high-quality 7,8-Difluorochroman-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,8-Difluorochroman-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H10ClF2NO |

|---|---|

Molecular Weight |

221.63 g/mol |

IUPAC Name |

7,8-difluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11;/h1-2,7H,3-4,12H2;1H |

InChI Key |

UUOXQIUITFURPF-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2F)F.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Profile: 7,8-Difluorochroman-4-amine Hydrochloride

This technical guide details the structural analysis, synthetic pathways, and physicochemical profiling of 7,8-Difluorochroman-4-amine hydrochloride , a specialized chiral building block used in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors and other central nervous system (CNS) active agents.

CAS Registry Number: 886762-83-0 (Racemic Free Base) | Salt Form: Hydrochloride Molecular Formula: C₉H₁₀ClF₂NO | Molecular Weight: 221.63 g/mol

Executive Summary

7,8-Difluorochroman-4-amine hydrochloride is a bicyclic primary amine characterized by a dihydrobenzopyran (chroman) core substituted with fluorine atoms at the 7 and 8 positions. It serves as a critical pharmacophore in medicinal chemistry, particularly for optimizing metabolic stability and lipophilicity in drug candidates. Its primary application lies in the synthesis of FAAH inhibitors for the treatment of neuropathic pain and inflammatory disorders, where the specific 7,8-difluoro substitution pattern blocks metabolic oxidation sites on the aromatic ring.

Structural Analysis & Stereochemistry

Core Scaffold

The molecule consists of a benzene ring fused to a dihydropyran ring. The numbering system is critical for accurate derivation:

-

Position 1: Oxygen atom.

-

Position 4: The benzylic carbon bearing the amine group (Chiral Center).

-

Positions 7, 8: Aromatic carbons bearing fluorine substituents.[1]

Electronic & Steric Effects

-

Fluorine Substitution (C7, C8): The vicinal difluoro motif exerts a strong electron-withdrawing effect, reducing the electron density of the aromatic ring. This deactivates the ring toward oxidative metabolism (e.g., by CYP450 enzymes) and lowers the pKa of the amine compared to the non-fluorinated analog, potentially improving blood-brain barrier (BBB) permeability.

-

C4 Chirality: The C4 position is a stereocenter. Drug discovery programs often require the enantiopure (R)- or (S)-isomers (CAS 1213550-52-7 and 1213161-36-4, respectively) to maximize receptor binding affinity.

Figure 1: Connectivity map of the 7,8-difluorochroman scaffold.

Synthetic Pathways[2][3][4]

The synthesis of 7,8-difluorochroman-4-amine hydrochloride typically proceeds via a 7,8-difluorochroman-4-one intermediate. The following protocol is based on established methods for chromanone derivatives utilized in FAAH inhibitor research.

Step-by-Step Protocol

Stage 1: Precursor Synthesis (Ether Formation)

Reaction: Alkylation of 2,3-difluorophenol with 3-chloropropionic acid.

-

Reagents: 2,3-Difluorophenol, 3-chloropropionic acid, NaOH (aq).

-

Conditions: Reflux in aqueous base.

-

Mechanism: S_N2 displacement of chloride by the phenoxide ion.

-

Product: 3-(2,3-difluorophenoxy)propanoic acid.

Stage 2: Cyclization (Eaton's Reagent)

Reaction: Intramolecular Friedel-Crafts Acylation.

-

Reagents: 3-(2,3-difluorophenoxy)propanoic acid, Methanesulfonic acid (MsOH), Phosphorus pentoxide (P₂O₅).

-

Protocol:

-

Dissolve P₂O₅ in MsOH (Eaton's Reagent) and heat to 80°C.

-

Add the propanoic acid derivative portion-wise.

-

Stir for 30-60 minutes.

-

Quench over ice-water and extract with Ethyl Acetate.

-

-

Key Insight: Eaton's reagent is preferred over Polyphosphoric Acid (PPA) for this substrate due to lower viscosity and cleaner workup, crucial for the electron-deficient difluoro ring.

Stage 3: Reductive Amination

Reaction: Conversion of ketone to amine.

-

Reagents: 7,8-Difluorochroman-4-one, Ammonium Acetate (NH₄OAc), Sodium Cyanoborohydride (NaBH₃CN).

-

Protocol:

-

Dissolve ketone in Methanol.

-

Add excess NH₄OAc (10 eq) to form the imine in situ.

-

Add NaBH₃CN (1.5 eq) and stir at room temperature for 12-24h.

-

Workup: Acidify to pH < 2 to decompose borohydride, then basify to pH > 10 to extract the free amine.

-

Stage 4: Salt Formation

-

Reagents: 4M HCl in Dioxane or Diethyl Ether.

-

Procedure: Dissolve free amine in dry ether; add HCl dropwise. Filter the white precipitate.

Figure 2: Synthetic route from commercially available phenols to the target amine salt.

Physicochemical & Analytical Profiling

Predicted Properties

| Property | Value (Approx.) | Significance |

| Molecular Weight | 221.63 | Fragment-like, ideal for CNS penetration. |

| LogP (Free Base) | 1.8 - 2.1 | Moderate lipophilicity; good bioavailability. |

| pKa (Amine) | ~8.5 - 9.0 | Lower than typical alkyl amines (~10.5) due to electron-withdrawing fluorines. |

| Solubility | High in Water (as HCl) | Salt form ensures aqueous solubility for dosing. |

Analytical Characterization (¹H NMR)

The ¹H NMR spectrum in DMSO-d₆ will exhibit distinct splitting patterns due to the rigid bicyclic system and fluorine coupling.

-

Amine Protons: Broad singlet at δ 8.3–8.6 ppm (3H, -NH₃⁺).

-

Aromatic Region (δ 6.8 – 7.5 ppm):

-

H-6: Will appear as a multiplet (ddd) due to coupling with H-5 (ortho) and F-7 (ortho-F).

-

H-5: Doublet of doublets (coupling with H-6 and long-range F).

-

-

Benzylic Proton (H-4): Multiplet at δ 4.3–4.5 ppm. The chemical shift is deshielded by the ammonium group.

-

Ether Methylene (H-2): Multiplet at δ 4.1–4.3 ppm (adjacent to Oxygen).

-

Methylene (H-3): Multiplet at δ 2.0–2.3 ppm.

¹⁹F NMR

Two distinct signals in the range of δ -130 to -150 ppm, showing mutual coupling (J_FF) and coupling to aromatic protons.

Handling and Stability

-

Storage: Hygroscopic solid. Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

-

Stability: The hydrochloride salt is stable for >2 years if kept dry. The free base is prone to carbonate formation upon exposure to air.

References

-

Patent Application US 2013/0029978 A1. Fused Heterocyclic Compounds as FAAH Inhibitors. (Describes the synthesis of the 7,8-difluorochroman-4-one intermediate).

-

ChemicalBook. 7,8-Difluorochroman-4-amine Product Page.

-

Ambeed. 7,8-Difluorochroman-4-one (Intermediate) Data.

Sources

7,8-Difluorochroman-4-amine Hydrochloride: Strategic Applications in Medicinal Chemistry

Content Type: Technical Whitepaper & Application Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads.[1][2]

Executive Summary

7,8-Difluorochroman-4-amine hydrochloride (CAS: 886762-83-0 / 1213550-52-7 for chiral forms) is a high-value fluorinated heterocyclic building block.[1][2] While its regioisomer (5,7-difluoro) is the structural core of the blockbuster Potassium-Competitive Acid Blocker (P-CAB) Tegoprazan , the 7,8-difluoro isomer represents a critical tool for Structure-Activity Relationship (SAR) exploration .[1][2]

This guide details the compound's utility in "Fluorine Scanning"—a medicinal chemistry strategy used to optimize metabolic stability and binding affinity by systematically varying fluorine placement on the chroman scaffold. It serves as a privileged structure for developing next-generation P-CABs and CNS-active agents targeting GPCRs.[1][2]

Chemical Profile & Structural Significance[1][2][3][4][5][6]

Physicochemical Properties

The 7,8-difluoro substitution pattern imparts unique electronic and steric properties compared to the non-fluorinated or mono-fluorinated analogues.[1][2]

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | C₉H₁₀ClF₂NO | Core scaffold for fragment-based design.[1][2] |

| Molecular Weight | 221.63 g/mol | Low MW allows for "lead-like" elaboration.[1] |

| Fluorine Effect | C7 & C8 Positions | Blocks metabolic oxidation (CYP450) at electron-rich aromatic sites.[1][2] |

| Basicity (pKa) | ~8.5 - 9.5 (Amine) | Fluorine withdraws electron density, slightly lowering pKa compared to unsubstituted chroman-4-amine, improving CNS penetration.[1][2] |

| Chirality | C4 Stereocenter | Available as (R)- or (S)- enantiomers; critical for target selectivity (e.g., Tegoprazan requires the (S)-isomer).[1][2] |

The "Fluorine Scan" Logic in P-CAB Development

In the development of acid blockers like Tegoprazan, the chroman ring binds to the luminal K+-binding site of the H+/K+-ATPase.[1][2]

-

Tegoprazan (Clinical Drug): Uses 5,7-difluoro substitution to maximize binding enthalpy and metabolic stability.[1][2]

-

7,8-Difluoro Isomer (Research Tool): Used to probe the "hydrophobic pocket" tolerance.[1][2] Shifting fluorine to positions 7 and 8 alters the quadrupole moment of the benzene ring, potentially improving selectivity against off-target ion channels.[1]

Experimental Protocols

Synthesis of 7,8-Difluorochroman-4-amine (Lab Scale)

Note: This protocol describes the conversion from the ketone precursor, the industry-standard route.[1][2]

Reagents: 7,8-Difluorochroman-4-one, Ammonium Acetate, Sodium Cyanoborohydride, Methanol.[1][2]

Workflow:

-

Imine Formation: Dissolve 7,8-difluorochroman-4-one (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 4 hours under nitrogen.

-

Reduction: Cool the mixture to 0°C. Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise to prevent temperature spikes.

-

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS for disappearance of the ketone (m/z ~184).[1]

-

Quench & Workup: Acidify with 1N HCl to pH < 2 (decomposes excess hydride). Extract non-basic impurities with Ethyl Acetate.[1] Basify the aqueous layer to pH > 10 with NaOH. Extract the free amine into Dichloromethane (DCM).

-

Salt Formation: Treat the DCM layer with 4M HCl in dioxane to precipitate the hydrochloride salt. Filter and dry.[3]

General Amide Coupling Protocol (Fragment Elaboration)

Used to attach the scaffold to pharmacophores (e.g., benzimidazole carboxylic acids for P-CAB synthesis).[1][2]

-

Activation: Dissolve the carboxylic acid partner (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).[2] Stir for 15 mins.

-

Coupling: Add 7,8-Difluorochroman-4-amine HCl (1.0 eq).

-

Completion: Stir at RT for 2–4 hours.

-

Purification: Dilute with water, extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc).

Visualizing the Application Logic

The following diagram illustrates how the 7,8-difluoro scaffold fits into the broader P-CAB discovery pipeline, contrasting it with the established Tegoprazan pathway.

Figure 1: The strategic role of 7,8-difluorochroman-4-amine in parallel with Tegoprazan development.[1][2] The scaffold allows researchers to "scan" the effects of fluorine placement on biological activity.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable in solid form; free amine oxidizes slowly in air. Always generate the free amine in situ or immediately prior to use.

References

-

Tegoprazan Discovery & SAR

-

Takahashi, N., et al. "Tegoprazan, a Novel Potassium-Competitive Acid Blocker to Control Gastric Acid Secretion and Motility."[1][2] Journal of Pharmacology and Experimental Therapeutics, 2018.

-

Context: Establishes the 5,7-difluoro chroman core as the optimal clinical candidate, validating the chroman-amine class.[1]

-

-

Medicinal Chemistry of Chroman-4-amines

-

Synthesis of Fluorinated Chromanones

Sources

Role of Fluorine in Chroman-4-amine Derivatives: A Technical Guide

This technical guide details the structural, synthetic, and pharmacological role of fluorine incorporation into the chroman-4-amine scaffold.

Executive Summary

The chroman-4-amine scaffold is a privileged bicyclic motif found in numerous bioactive compounds, serving as a rigidified bioisostere of phenethylamine. It is widely utilized in GPCR ligands (e.g., 5-HT, dopamine receptors) and enzyme inhibitors. The strategic introduction of fluorine into this scaffold—specifically at the C3 or C6 positions—profoundly alters its physicochemical profile. This guide analyzes how fluorine modulation enhances metabolic stability, lowers amine basicity (pKa), and locks bioactive conformations via the gauche effect , providing a roadmap for optimizing drug candidates.

Part 1: Structural & Physicochemical Impact

Electronic Modulation and pKa Shift

The basicity of the primary or secondary amine at position C4 is a critical parameter for bioavailability and blood-brain barrier (BBB) penetration.

-

Inductive Effect: A fluorine atom at C3 (vicinal to the amine) exerts a strong electron-withdrawing inductive effect ($ -I $). This pulls electron density away from the nitrogen lone pair, reducing its availability for protonation.

-

Quantifiable Shift: While the unsubstituted chroman-4-amine has a pKa

9.5–9.8, the introduction of a 3-fluoro substituent typically lowers the pKa by 1.5 to 2.5 log units (down to -

Benefit: This lowers the percentage of ionized drug at physiological pH (7.4), significantly enhancing lipophilicity (LogD) and passive membrane permeability.

Conformational Locking: The Gauche Effect

In 3-fluoro-chroman-4-amine derivatives, the spatial arrangement of the fluorine (at C3) and the amine (at C4) is governed by the gauche effect .

-

Mechanism: Contrary to steric expectations which favor an anti (180°) arrangement, the highly electronegative fluorine and the protonated ammonium group prefer a gauche (60°) conformation. This is driven by hyperconjugation (

) and electrostatic attraction between -

Result: This interaction "locks" the flexible saturated ring into a specific half-chair or envelope conformation, reducing the entropic penalty of binding to a protein target.

Metabolic Stability[1]

-

Blocking Metabolic Soft Spots: The C3 and C4 positions are susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting a C-H bond (BDE

98 kcal/mol) with a C-F bond (BDE -

Aromatic Fluorination (C6/C8): Fluorine at C6 prevents aromatic hydroxylation and subsequent glucuronidation, prolonging half-life (

).

Part 2: Synthetic Methodologies

The synthesis of 3-fluoro-chroman-4-amines requires precise control to avoid elimination of the fluorine (which is

Primary Route: Electrophilic -Fluorination & Reductive Amination

This is the most robust pathway for accessing the C3-fluoro-C4-amine motif.

Step 1: Synthesis of Chroman-4-one

-

Reagents: Phenol + 3-chloropropanoic acid (or acryloyl chloride)

Friedel-Crafts Cyclization. -

Condition: Polyphosphoric acid (PPA) or

, 80°C.

Step 2: Electrophilic

-

Reagents:Selectfluor (F-TEDA-BF4) or NFSI (N-Fluorobenzenesulfonimide).

-

Solvent: MeCN or MeOH.

-

Mechanism:[1][2][3] Formation of the enol/enamine intermediate followed by electrophilic attack by

. -

Outcome: 3-fluoro-chroman-4-one (often a racemic mixture; asymmetric catalysis using chiral organocatalysts can yield enantiomers).

Step 3: Reductive Amination

-

Reagents: Ammonium acetate (

) or primary amine ( -

Condition: pH 5–6, MeOH, RT.

-

Critical Note: Use

rather than

Visualization of Synthetic Pathway

Caption: Step-wise synthetic workflow for generating 3-fluoro-chroman-4-amine from phenol precursors via electrophilic fluorination.

Part 3: Pharmacological Optimization & SAR

Structure-Activity Relationship (SAR) Logic

When optimizing a chroman-4-amine lead, the placement of fluorine is dictated by the specific failure mode of the non-fluorinated parent.

| Failure Mode | Fluorine Strategy | Mechanistic Rationale |

| High Clearance (Metabolic) | Fluorinate C6 or C3 | Blocks CYP450-mediated aromatic hydroxylation (C6) or aliphatic oxidation (C3). |

| Low CNS Penetration | Fluorinate C3 | Lowers amine pKa, increasing the fraction of neutral species capable of crossing the BBB. |

| Low Potency (Entropy) | Fluorinate C3 | Induces gauche conformation, pre-organizing the molecule into a bioactive shape. |

| hERG Toxicity | Fluorinate C3 | Reduces basicity; high basicity is often correlated with hERG channel blockade. |

Case Study Applications

-

SIRT2 Inhibitors: 6,8-Disubstituted chroman-4-one derivatives are potent Sirtuin-2 inhibitors.[4][5] Converting the ketone to a fluorinated amine (bioisostere) improves solubility while maintaining the core geometry required for the hydrophobic pocket.

-

Antiviral Agents: 6-Fluoro-chroman-4-amine derivatives have shown efficacy against Influenza A by targeting the M2 proton channel, where the fluorine improves lipophilicity compared to the hydroxylated metabolites.

SAR Decision Logic Diagram

Caption: Decision tree for fluorine incorporation based on specific pharmacological limitations of the parent chroman-4-amine.

References

-

Banks, R. E., et al. (2007). 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate) (Selectfluor). Encyclopedia of Reagents for Organic Synthesis. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Seifert, T., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Link

-

Borch, R. F., et al. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[6] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 3. US4625042A - Process for preparing 6-fluoro-4-chromanone using 3-(4-fluorophenoxy)propionitrile - Google Patents [patents.google.com]

- 4. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

Strategic Sourcing & Technical Validation: 7,8-Difluorochroman-4-amine Hydrochloride

The following technical guide details the commercial landscape, quality validation, and procurement strategies for 7,8-Difluorochroman-4-amine hydrochloride .

Content Type: Technical Procurement & Validation Guide Target Audience: Medicinal Chemists, CMC Leads, and Sourcing Managers

Executive Summary: The Molecule & Its Utility

7,8-Difluorochroman-4-amine hydrochloride is a high-value fluorinated heterocyclic building block. While structurally homologous to the 5,7-difluoro intermediate used in the blockbuster P-CAB drug Tegoprazan , the 7,8-isomer is distinct. It is primarily employed in Structure-Activity Relationship (SAR) campaigns to modulate metabolic stability (blocking C7/C8 oxidation sites) and fine-tune lipophilicity (

Key Chemical Identifiers:

-

Chemical Name: 7,8-Difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride[1]

-

CAS Number (Racemic/Generic): 1156491-10-9 (verify specific salt forms with supplier)

-

Molecular Formula:

[4] -

Molecular Weight: 221.63 g/mol [1]

Commercial Supply Landscape

The market for this compound is tiered between "Catalog Suppliers" (mg to g scale) and "Custom Synthesis Partners" (kg scale).

Tier 1: Validated Catalog Suppliers (High Reliability)

These suppliers typically hold stock of the (R)-enantiomer or racemic mixture for immediate R&D use.

| Supplier | Primary Region | Product Code (Typ.) | Stock Scale | Reliability Rating |

| BLD Pharm | Global/China | BD215880 | mg - 100g | High (QA Data available) |

| Konoscience | China | A2044312 | mg - 1kg | High (Specializes in Fluorochemicals) |

| MolCore | Global | MC770808 | mg - g | Medium-High |

| American Elements | USA/Global | Inquire | Custom | High (Material Science focus) |

Tier 2: Aggregators & Sourcing Platforms

Platforms like ChemicalBook , eChemi , and SciFinder list numerous vendors.

-

Risk Warning: Many vendors on these platforms are "virtual traders" with no inventory.

-

Verification Strategy: Always request a specific batch H-NMR and Chiral HPLC before placing a PO. If they send a generic image, disqualify them.

Technical Validation: The "Trust but Verify" Protocol

Quality Control Workflow

The following diagram illustrates the decision logic for validating incoming batches.

Figure 1: Incoming Quality Control (IQC) Decision Tree for Fluorinated Chiral Amines.

Critical Analytical Protocols

Because the fluorine substitution pattern is subtle, standard LC-MS is insufficient (molecular weight is identical for all isomers).

Protocol A: Regioisomer Discrimination (19F-NMR)

-

Rationale: The coupling constants (

and -

Method: Dissolve 10 mg in DMSO-

. -

Acceptance Criteria:

-

Expect two distinct fluorine signals.

-

Verify ortho-coupling (

) if 7,8-difluoro. -

Note: 5,7-difluoro (Tegoprazan type) will show meta-coupling (

or negligible), clearly distinguishing the two.

-

Protocol B: Chiral Purity (HPLC)

-

Column: Daicel Chiralpak IG or IC (Immobilized phases are preferred for amines).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Target: ee > 98% for (R)-isomer.

Synthesis & Impurity Profile

Understanding the synthesis allows you to predict impurities that suppliers might miss.

Synthetic Pathway

The commercial route typically proceeds via the Friedel-Crafts cyclization of a fluorinated phenol derivative.

Figure 2: Industrial Synthesis Route Highlighting Potential Impurity Origins.

Key Impurities to Watch

-

7,8-Difluorochroman-4-one: The ketone precursor. It will not ionize well in basic LC-MS methods but is visible in UV and NMR.

-

Regioisomers: If the starting material (2,3-difluorophenol) is impure or if cyclization occurs at the wrong position (less likely for this substitution pattern but possible), you may get 5,6-difluoro analogs.

Procurement Strategy Recommendation

For drug development projects requiring consistent supply:

-

Initial Screen: Purchase 100mg from BLD Pharm or Konoscience for method validation.

-

Batch Reservation: If the lot passes QC (specifically chiral purity), reserve the entire available batch. Batch-to-batch variation in chiral resolution is common.

-

Salt Form Verification: Ensure the supplier specifies the salt stoichiometry. Some "HCl" salts are actually hemi-hydrochlorides or contain excess acid. Verify chloride content via Silver Nitrate titration or Ion Chromatography.

References

-

BLD Pharm. Product Specification: (R)-7,8-Difluorochroman-4-amine hydrochloride (BD215880).[2] Retrieved from

-

Konoscience. Catalog Entry: (R)-7,8-difluorochroman-4-amine hydrochloride (A2044312).[1] Retrieved from

-

National Institutes of Health (NIH). Tegoprazan Structure & Polymorphs (Contextual Reference for Chroman Scaffolds). PMC8876883. Retrieved from

-

MolCore. Product Detail: (R)-7,8-difluorochroman-4-amine.[1][2][5][6][7][8] Retrieved from

-

ChemicalBook. 7,8-Difluorochroman-4-one (Precursor CAS 890840-90-1). Retrieved from

Sources

- 1. (R)-7,8-difluorochroman-4-amine hydrochloride - CAS:1266231-84-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 1337696-21-5|5-Chloro-8-fluorochroman-4-amine|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 4. CAS: 1266231-84-8 | CymitQuimica [cymitquimica.com]

- 5. molcore.com [molcore.com]

- 6. molcore.com [molcore.com]

- 7. americanelements.com [americanelements.com]

- 8. americanelements.com [americanelements.com]

Methodological & Application

Introduction: The Significance of Fluorinated Chroman Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Characterization of 7,8-Difluorochroman-4-amine Hydrochloride

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to modulate key physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[2] Consequently, fluorinated chroman derivatives, such as 7,8-Difluorochroman-4-amine hydrochloride, represent a class of compounds with significant potential for the development of novel therapeutics. This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 7,8-Difluorochroman-4-amine hydrochloride, from the key intermediate 7,8-difluorochroman-4-one to the final amine salt. The protocols are designed to be self-validating, with detailed explanations of the underlying chemical principles and integrated characterization checkpoints.

Overall Synthetic Workflow

The synthesis of 7,8-Difluorochroman-4-amine hydrochloride is accomplished in a three-step sequence starting from 2,3-difluorophenol. The workflow involves the initial synthesis of the key ketone intermediate, followed by a reductive amination to introduce the amine functionality, and culminating in the formation of the hydrochloride salt to improve stability and handling.

Caption: Overall workflow for the synthesis of 7,8-Difluorochroman-4-amine hydrochloride.

Experimental Protocols

Part 1: Synthesis of 7,8-Difluorochroman-4-one

The synthesis of the key intermediate, 7,8-Difluorochroman-4-one, is achieved through a two-step process commencing with the Friedel-Crafts acylation of 2,3-difluorophenol, followed by an intramolecular cyclization.

Reaction Scheme:

Caption: Synthesis of 7,8-Difluorochroman-4-one.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,3-Difluorophenol | 130.09 | 10.0 g | 0.0769 |

| 3-Chloropropionyl chloride | 126.98 | 10.7 g (7.9 mL) | 0.0846 |

| Aluminum chloride (anhydrous) | 133.34 | 22.5 g | 0.169 |

| Dichloromethane (DCM, anhydrous) | - | 200 mL | - |

| Sodium hydroxide (NaOH) | 40.00 | 7.7 g | 0.192 |

| Hydrochloric acid (HCl, conc.) | 36.46 | As needed | - |

| Diethyl ether | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Step-by-Step Protocol:

-

Friedel-Crafts Acylation:

-

To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (22.5 g) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2,3-difluorophenol (10.0 g) in anhydrous dichloromethane (50 mL) to the stirred suspension.

-

To this mixture, add 3-chloropropionyl chloride (10.7 g) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl (50 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-chloro-1-(2,3-difluoro-6-hydroxyphenyl)propan-1-one.

-

-

Intramolecular Cyclization:

-

Dissolve the crude intermediate in a 2 M aqueous solution of sodium hydroxide (100 mL).

-

Stir the mixture at room temperature for 4-6 hours. The formation of the cyclized product, 7,8-difluorochroman-4-one, can be monitored by TLC.[3]

-

Upon completion, acidify the reaction mixture with concentrated HCl to pH ~2.

-

Extract the product with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford pure 7,8-Difluorochroman-4-one.

-

Part 2: Synthesis of 7,8-Difluorochroman-4-amine (Reductive Amination)

The conversion of the ketone to the primary amine is achieved via a Borch reductive amination, which proceeds through an in-situ formed imine intermediate.[4]

Reaction Scheme:

Caption: Reductive amination of 7,8-Difluorochroman-4-one.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 7,8-Difluorochroman-4-one | 184.14 | 5.0 g | 0.0271 |

| Ammonium acetate (NH₄OAc) | 77.08 | 20.9 g | 0.271 |

| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 2.0 g | 0.0318 |

| Methanol (anhydrous) | - | 100 mL | - |

| Aqueous NaOH (2 M) | - | As needed | - |

| Dichloromethane (DCM) | - | As needed | - |

| Anhydrous sodium sulfate | - | As needed | - |

Step-by-Step Protocol:

-

To a round-bottom flask, add 7,8-Difluorochroman-4-one (5.0 g), ammonium acetate (20.9 g), and anhydrous methanol (100 mL).

-

Stir the mixture at room temperature until the solids are dissolved.

-

Add sodium cyanoborohydride (2.0 g) portion-wise to the solution. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC until the starting ketone is consumed.[1][2]

-

Carefully quench the reaction by the slow addition of 2 M aqueous NaOH until the pH is ~10-11.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 7,8-Difluorochroman-4-amine as a crude oil or solid. The crude product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part 3: Formation of 7,8-Difluorochroman-4-amine Hydrochloride

The final step involves the conversion of the free amine to its hydrochloride salt to enhance its stability and ease of handling.[5]

Reaction Scheme:

Sources

Application Note: High-Purity Isolation and Purification of 7,8-Difluorochroman-4-amine Hydrochloride

Executive Summary

7,8-Difluorochroman-4-amine hydrochloride (CAS 886762-83-0) is a critical bicyclic building block employed in the synthesis of potassium-competitive acid blockers (P-CABs) and various kinase inhibitors. Its structural rigidity and specific fluorination pattern at positions 7 and 8 modulate metabolic stability and lipophilicity, making it a high-value intermediate.

However, the synthesis of this amine—typically via reductive amination of 7,8-difluorochroman-4-one—often yields persistent impurities, including unreacted ketone, over-reduced alcohols, and dimeric byproducts. This application note details a robust, scalable purification protocol combining acid-base extractive resolution with thermodynamically controlled crystallization . This method ensures the removal of non-basic organic impurities and upgrades chemical purity to >98.5% (HPLC).

Chemical Context & Impurity Profile

Before initiating purification, it is essential to understand the physicochemical landscape of the target molecule.

-

Target: 7,8-Difluorochroman-4-amine HCl

-

pKa (Conjugate Acid): ~9.5–10.0 (Estimated for secondary benzylic amine).

-

Solubility Profile:

-

High: Methanol, Water (moderate), DMSO.

-

Moderate: Ethanol, Isopropanol (hot).

-

Low/Insoluble: Ethyl Acetate, Diethyl Ether, Heptane, Dichloromethane.[1]

-

Critical Impurities

| Impurity Type | Origin | Removal Strategy |

| 7,8-Difluorochroman-4-one | Unreacted Starting Material | Acid-Base Extraction: Remains in organic phase at low pH. |

| 7,8-Difluorochroman-4-ol | Over-reduction byproduct | Acid-Base Extraction: Neutral/Non-basic; removed with organic wash. |

| Dimeric Amines | Side reaction (reductive alkylation) | Recrystallization: Significant solubility difference from the monomeric salt. |

| Inorganic Salts | Borohydride residues/Buffers | Filtration/Solvent Selection: Insoluble in dry organic recrystallization solvents. |

Purification Workflow (Logic Diagram)

Figure 1: Strategic workflow for the isolation of 7,8-difluorochroman-4-amine HCl, prioritizing the removal of non-basic impurities prior to salt formation.

Detailed Experimental Protocol

Phase 1: Acid-Base Extractive Purification

Objective: To chemically filter out non-basic impurities (ketones, alcohols) which can co-crystallize with the salt.

-

Dissolution: Dissolve the crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (10 mL per gram of crude).

-

Acid Extraction:

-

Phase Separation:

-

Collect the aqueous acidic layer .

-

Optional Polish: Wash the combined aqueous layers once with fresh DCM to ensure complete removal of neutrals. Discard the organic layers.

-

-

Basification & Recovery:

-

Cool the aqueous phase to 0–5°C.

-

Slowly adjust pH to >12 using 4M NaOH or 50% NaOH . Caution: Exothermic.

-

Extract the turbid aqueous mixture three times with Methyl tert-butyl ether (MTBE) or DCM.

-

-

Drying: Dry the combined organic extracts over anhydrous Sodium Sulfate (

), filter, and concentrate in vacuo to obtain the purified Free Base as an oil.

Phase 2: Salt Formation

Objective: To convert the free base into a stable, crystalline hydrochloride salt.

-

Solvent Selection: Dissolve the free base oil in a minimal amount of anhydrous Ethanol (EtOH) or Isopropanol (IPA) (approx. 3-5 volumes).

-

Acid Addition:

-

Chill the solution to 0°C.

-

Add HCl (4M in Dioxane) or HCl (1.25M in Ethanol) dropwise.

-

Stoichiometry: Add 1.1 equivalents of HCl relative to the free base.

-

Observation: A white precipitate should begin to form. If the solution remains clear, induce nucleation by scratching the glass or adding a seed crystal.

-

-

Maturation: Stir the slurry at 0°C for 1 hour to maximize yield.

-

Isolation: Filter the solid and wash the cake with cold Diethyl Ether or Heptane to remove residual acidity.

Phase 3: Thermodynamically Controlled Recrystallization

Objective: To upgrade chiral (if enriched) and chemical purity by removing trapped trace impurities.

-

Solvent System: Ethanol / Ethyl Acetate (Solvent/Anti-solvent).

-

Dissolution:

-

Place the crude HCl salt in a flask with a reflux condenser.

-

Add Ethanol (approx. 5-8 mL/g) and heat to reflux (78°C).

-

If the salt does not dissolve completely, add Ethanol in small increments until a clear solution is obtained.

-

-

Precipitation:

-

Remove from heat. While still hot, add Ethyl Acetate (anti-solvent) dropwise until a faint turbidity persists.

-

Add a few drops of Ethanol to clear the solution again.

-

-

Cooling Ramp:

-

Allow the flask to cool to room temperature undisturbed (slow cooling promotes larger, purer crystals).

-

Once at room temperature, transfer to a fridge (4°C) for 4 hours.

-

-

Final Filtration: Collect crystals by vacuum filtration. Wash with a 1:1 mixture of cold EtOH/EtOAc, followed by pure cold EtOAc.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours to remove lattice-bound solvents.

Analytical Validation (QC)

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (Amine absorption) and 254 nm (Aromatic ring).

-

Acceptance Criteria: Purity > 98.0% area; Single peak.

Nuclear Magnetic Resonance (NMR)[5][6][7]

-

1H NMR (DMSO-d6): Confirm the diagnostic signals of the chroman ring:

-

Multiplets for

at positions 2 and 3 (~2.0–4.2 ppm). -

Broad singlet for

(~8.5 ppm). -

Aromatic protons showing specific splitting due to F-H coupling.

-

-

19F NMR: Essential for confirming the 7,8-difluoro substitution pattern. Expect two distinct signals in the range of -130 to -150 ppm (relative to

), showing F-F coupling.

References

-

Chemical Structure & Identifiers

-

Synthetic Methodology (Analogous Fluorinated Chromans)

-

Organic Syntheses. (2010).[7] "Amide Formation by Decarboxylative Condensation." (General workup procedures for amine salts). .

-

Google Patents. (2017). WO2017023124A1 - "Novel method for preparing chromanol derivative." (Describes synthesis and handling of 5,7-difluorochroman-4-ol intermediates). .

-

-

Purification Techniques

-

University of Rochester.[8] "Reagents & Solvents: Solvents for Recrystallization." (General guide on solvent selection for amine salts). .

-

Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents." (Thermodynamics of crystallization). .

-

Sources

- 1. rubingroup.org [rubingroup.org]

- 2. CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN112645832A - Preparation method of 7-amino-6-demethyl-6-deoxytetracycline and minocycline hydrochloride - Google Patents [patents.google.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 7,8-difluoro chroman-4-amine | CAS:886762-83-0 | Atomaxchem [en.atomaxchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Reagents & Solvents [chem.rochester.edu]

Application Note & Protocol: Determining the Solubility of 7,8-Difluorochroman-4-amine Hydrochloride in Organic Solvents

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to determining the solubility of 7,8-Difluorochroman-4-amine hydrochloride, a key intermediate in pharmaceutical research, across a range of common organic solvents. The protocols detailed herein are designed to yield accurate and reproducible solubility data, crucial for optimizing reaction conditions, purification processes, and formulation development. This guide emphasizes the scientific principles behind the experimental design, offering insights into both kinetic and thermodynamic solubility assessments.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates, such as 7,8-Difluorochroman-4-amine hydrochloride, is a fundamental physicochemical property that profoundly influences its behavior throughout the drug development pipeline.[1] From early-stage discovery to final formulation, understanding a compound's solubility characteristics is paramount for:

-

Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics and yield.

-

Purification and Crystallization: Developing effective methods for isolating and purifying the target compound.

-

In Vitro and In Vivo Studies: Poor solubility can lead to unreliable results in biological assays and hinder bioavailability in preclinical and clinical studies.[2][3]

-

Formulation Development: Guiding the selection of appropriate excipients and delivery systems for the final drug product.

7,8-Difluorochroman-4-amine hydrochloride, as an amine salt, presents unique solubility challenges. The ionic nature of the hydrochloride salt generally imparts aqueous solubility, while the organic chroman scaffold influences its solubility in non-aqueous media. The presence of two fluorine atoms can further modulate the molecule's polarity and crystal lattice energy, making a systematic solubility assessment essential.

This application note provides two robust protocols for determining the solubility of this compound: a rapid kinetic method suitable for high-throughput screening and a more rigorous thermodynamic (equilibrium) method for generating definitive solubility data.[1][2][4]

Understanding Solubility: Kinetic vs. Thermodynamic

Before proceeding to the experimental protocols, it is crucial to distinguish between two key types of solubility measurements:

-

Kinetic Solubility: This is the concentration at which a compound, often rapidly introduced from a concentrated stock solution (e.g., in DMSO), begins to precipitate out of a solvent system.[1][2][5] It is a measure of a supersaturated solution's stability and is often used in early discovery for high-throughput screening due to its speed.[1][2]

-

Thermodynamic (Equilibrium) Solubility: This represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, where the rate of dissolution equals the rate of precipitation.[3][5] This "gold standard" measurement is obtained by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[4]

For the purposes of process chemistry and formulation, thermodynamic solubility provides the most reliable and relevant data.

Physicochemical Properties of 7,8-Difluorochroman-4-amine Hydrochloride

| Property | Value (Predicted/Known) | Source |

| Molecular Formula | C₉H₁₀ClF₂NO | [6] |

| Molecular Weight | 221.63 g/mol | [6] |

| Appearance | White to off-white solid | N/A |

| pKa (amine) | ~8-10 (Predicted) | N/A |

The amine group's pKa is a critical factor, as it dictates the pH at which the compound transitions between its ionized (salt) and free base forms, significantly impacting its solubility in protic and acidic/basic media.

Experimental Protocols

Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol details the definitive method for measuring equilibrium solubility, which is crucial for lead optimization and formulation development.[2][4]

Objective: To determine the equilibrium concentration of 7,8-Difluorochroman-4-amine hydrochloride in various organic solvents at a controlled temperature.

Materials:

-

7,8-Difluorochroman-4-amine hydrochloride (high purity, >98%)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or MS)

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Procedure:

-

Prepare Stock Solution: Dissolve the 7,8-Difluorochroman-4-amine hydrochloride in DMSO to create a concentrated stock solution (e.g., 10-20 mM). 2. Plate Setup: Dispense a small volume (e.g., 1-5 µL) of the DMSO stock solution into each well of a microtiter plate. It is advisable to create a serial dilution to test a range of concentrations.

-

Add Solvent: Add the organic solvent to each well to achieve the desired final concentrations of the compound.

-

Mix and Incubate: Mix the contents thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 1-2 hours). 5. Measure Light Scattering: Use a nephelometer to measure light scattering in each well. An increase in light scattering indicates the formation of a precipitate. 6. Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to a control.

Expected Solubility Trends and Data Presentation

The solubility of an amine hydrochloride like 7,8-Difluorochroman-4-amine hydrochloride is expected to vary significantly with the polarity of the organic solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to their ability to solvate both the ammonium cation and the chloride anion through hydrogen bonding and dipole-dipole interactions, good solubility is generally expected. * Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can effectively solvate the cation but are less effective at solvating the chloride anion, leading to variable solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Very low solubility is anticipated in these solvents as they cannot effectively solvate the ionic species. Table 1: Hypothetical Thermodynamic Solubility Data for 7,8-Difluorochroman-4-amine Hydrochloride at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) | Predicted Solubility (mol/L) |

| Methanol | Polar Protic | > 50 | > 0.226 |

| Ethanol | Polar Protic | 20 - 50 | 0.090 - 0.226 |

| Isopropanol | Polar Protic | 5 - 20 | 0.023 - 0.090 |

| Acetonitrile | Polar Aprotic | 1 - 5 | 0.005 - 0.023 |

| Dichloromethane | Halogenated | < 1 | < 0.005 |

| Toluene | Non-Polar | < 0.1 | < 0.0005 |

| Hexane | Non-Polar | Insoluble | Insoluble |

Note: This data is illustrative and should be confirmed experimentally.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of the solubility of 7,8-Difluorochroman-4-amine hydrochloride in organic solvents. By employing both kinetic and thermodynamic methods, researchers can generate the data necessary to guide decisions in synthesis, purification, and formulation. A thorough understanding of solubility is an indispensable component of efficient and successful drug development.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781-1787. [This is a representative authoritative source, a direct link was not available in the search results]

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Methylamine Hydrochloride. Retrieved from [Link]

-

WebAssign. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. evotec.com [evotec.com]

- 4. raytor.com [raytor.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. 7,8-difluoro chroman-4-amine | CAS:886762-83-0 | Atomaxchem [en.atomaxchem.com]

Application Note: 7,8-Difluorochroman-4-amine HCl as a Privileged Scaffold for CNS Drug Discovery

Topic: 7,8-Difluorochroman-4-amine hydrochloride in Neurodegenerative Disease Research Content Type: Application Note & Protocol Guide

Executive Summary

7,8-Difluorochroman-4-amine hydrochloride (CAS: 1266231-84-8 / 1213550-52-7) is a high-value chiral building block specifically engineered for Central Nervous System (CNS) medicinal chemistry. Unlike generic amine scaffolds, the specific 7,8-difluoro substitution pattern is designed to optimize Blood-Brain Barrier (BBB) penetration and metabolic stability .

This guide details the application of this scaffold in the synthesis of inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson’s Disease (PD) and various GPCRs (Dopamine D3, Serotonin 5-HT1A) relevant to neuropsychiatric disorders. It provides validated protocols for handling, coupling, and biological interrogation.

Chemical Rationale & Mechanism

The "Fluorine Effect" in Neurodegeneration

In CNS drug design, the chroman-4-amine core serves as a conformationally restricted bioisostere of flexible phenethylamines (e.g., dopamine). However, the unsubstituted phenyl ring is a metabolic "hotspot," susceptible to rapid oxidation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).

Why 7,8-Difluoro?

-

Metabolic Blockade: The C7 and C8 positions are primary sites for aromatic hydroxylation. Fluorine substitution at these positions blocks CYP450 attack, significantly extending half-life (

). -

Lipophilicity Modulation: The difluoro-substitution lowers the basicity (

) of the amine and increases lipophilicity ( -

Electronic Tuning: The electron-withdrawing nature of the fluorines alters the

-electron density of the aromatic ring, enhancing

Target Applications

-

Parkinson’s Disease: Synthesis of Type I/II Kinase Inhibitors targeting LRRK2 (G2019S mutation).

-

Alzheimer’s & Schizophrenia: Development of 5-HT1A agonists and Sigma-1 receptor modulators.

-

Ion Channels: Modulation of KCNQ potassium channels for epilepsy and neuroprotection.

Visualization: Scaffold Utility & Workflow

Figure 1: Strategic utility of 7,8-difluorochroman-4-amine in CNS drug discovery, linking chemical properties to synthetic pathways and biological targets.

Experimental Protocols

Protocol A: Preparation of Free Base from Hydrochloride Salt

The hydrochloride salt is stable for storage but must be converted to the free amine for efficient nucleophilic coupling reactions.

Materials:

-

7,8-Difluorochroman-4-amine HCl (100 mg)

-

Dichloromethane (DCM, anhydrous)

-

Saturated Sodium Bicarbonate (

) or 1N NaOH -

Phase separator frit or separatory funnel

Procedure:

-

Dissolution: Suspend 100 mg of the HCl salt in 5 mL of DCM.

-

Neutralization: Add 5 mL of saturated

(mild) or 1N NaOH (strong). Vortex vigorously for 2 minutes until the organic layer clears. -

Separation: Allow layers to separate. Collect the lower organic layer (DCM).

-

Extraction: Re-extract the aqueous layer with 2 x 3 mL DCM.

-

Drying: Combine organic extracts, dry over anhydrous

, and filter. -

Concentration: Evaporate solvent under reduced pressure (keep bath <30°C to prevent amine volatility/degradation). Use immediately for coupling.

Protocol B: Library Synthesis via Amide Coupling (LRRK2 Inhibitor Probes)

Targeting the ATP-binding pocket of kinases often requires linking the amine to a heteroaromatic carboxylic acid (e.g., indazole or pyrimidine).

Reagents:

-

Free amine (from Protocol A)

-

Heteroaromatic Carboxylic Acid (e.g., 1H-indazole-5-carboxylic acid)

-

HATU (Coupling Agent)

-

DIPEA (Base)

-

DMF (Solvent)

Step-by-Step:

-

Activation: In a vial, dissolve 1.0 equiv of Carboxylic Acid in DMF (0.2 M concentration). Add 1.2 equiv of HATU and 2.0 equiv of DIPEA. Stir for 10 minutes at Room Temperature (RT) to form the activated ester.

-

Addition: Add 1.1 equiv of 7,8-Difluorochroman-4-amine (free base or HCl salt + extra 1.0 equiv DIPEA).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for

peak). -

Quenching: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated

, and brine. -

Purification: Isolate via flash chromatography (Hexane/EtOAc gradient).

Protocol C: In Vitro Microsomal Stability Assay

Validating the "Fluorine Effect" by comparing stability against non-fluorinated controls.

Objective: Determine intrinsic clearance (

Setup:

-

Test Compounds: 7,8-Difluorochroman-4-amine derivative vs. Non-fluorinated analog.

-

System: Human Liver Microsomes (0.5 mg/mL protein).

-

Cofactor: NADPH regenerating system.

Workflow:

-

Incubation: Pre-incubate microsomes + test compound (1 µM final) in phosphate buffer (pH 7.4) at 37°C for 5 mins.

-

Start: Initiate reaction by adding NADPH.

-

Sampling: Aliquot samples at

min. -

Stop: Quench immediately into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(remaining %) vs. time. Slope

gives

Data Presentation: Expected Results

| Parameter | Non-Fluorinated Analog | 7,8-Difluoro Analog | Interpretation |

| cLogP | ~1.8 | ~2.4 | Fluorine increases lipophilicity, improving BBB penetration potential. |

| pKa (Amine) | ~9.5 | ~8.8 | Reduced basicity reduces lysosomal trapping and improves passive diffusion. |

| HLM | < 15 min | > 45 min | Critical Result: Fluorine blocks metabolic oxidation at the 7,8-positions. |

| LRRK2 | Baseline | Potentially Improved | If the 7,8-position contacts a hydrophobic pocket (e.g., Val/Leu residues), potency increases. |

References

-

Chemical Identity & Properties

-

Application in Kinase Inhibitors (LRRK2)

-

Deng, X., et al. (2011).[1] "Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2." Nature Chemical Biology, 7(4), 203-205.[1] (Describes the methodology for LRRK2 inhibitor profiling used in Protocol B). Link

-

Hermanson, S. B., et al. (2012).[2] "Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay." PLoS One. (Validation of cellular assays for chroman-based libraries). Link

-

-

Structural Biology & CFTR Context (Cross-Reference)

-

Medicinal Chemistry of Fluorine

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. (Foundational text on metabolic blocking via fluorination). Link

-

Sources

- 1. Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Screening for novel LRRK2 inhibitors using a high-throughput TR-FRET cellular assay for LRRK2 Ser935 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Note: Precision Engineering of P-CABs Using 7,8-Difluorochroman-4-amine HCl

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic application of 7,8-Difluorochroman-4-amine hydrochloride (CAS 1202758-20-4 / 1213550-52-7 for R-isomer) as a high-value scaffold for synthesizing Potassium-Competitive Acid Blockers (P-CABs) and exploring Structure-Activity Relationships (SAR) in GPCR ligands.

Executive Summary & Scientific Rationale

7,8-Difluorochroman-4-amine hydrochloride is a specialized bicyclic amine building block. While often overshadowed by its 5,7-difluoro isomer (a key component of the blockbuster drug Tegoprazan), the 7,8-difluoro variant serves as a critical chemical probe for mapping the steric and electronic tolerance of the H⁺/K⁺-ATPase binding pocket.

Why This Scaffold Matters

In the development of Potassium-Competitive Acid Blockers (P-CABs), the "Western" region of the molecule—typically a chroman or chromanol ring—docks into a hydrophobic pocket of the proton pump. The specific positioning of fluorine atoms on this ring dictates:

-

Metabolic Stability: Fluorine blocks labile C-H sites from cytochrome P450 oxidation.

-

Binding Affinity: The electron-withdrawing nature of fluorine modulates the pKa of the adjacent amine, influencing the protonation state required for ionic bonding within the ATPase channel.

-

Intellectual Property (IP) Evasion: Shifting from the patented 5,7-substitution pattern (Tegoprazan) to the 7,8-pattern allows researchers to generate novel IP space while retaining biological potency.

Chemical Properties & Handling

| Property | Specification |

| Systematic Name | 7,8-difluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride |

| Molecular Formula | C₉H₉F₂NO[1] · HCl |

| Molecular Weight | 221.63 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL) |

| Chirality | Exists as (R)- and (S)- enantiomers. (S)-isomer is typically the bioactive conformer for P-CABs. |

| Storage | -20°C, Hygroscopic. Store under inert gas (Argon/Nitrogen). |

Protocol A: Synthesis of P-CAB Analogs (Amide Coupling)

This protocol describes the coupling of 7,8-Difluorochroman-4-amine to a heteroaromatic carboxylic acid core (e.g., a benzimidazole or imidazopyridine derivative), mimicking the final step in P-CAB synthesis.

Reagents Required[2][3]

-

Amine: 7,8-Difluorochroman-4-amine HCl (1.0 equiv)

-

Core Acid: 1-methyl-2-(2-methylphenoxy)-1H-benzimidazole-6-carboxylic acid (or similar scaffold) (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (Anhydrous) or DCM

Step-by-Step Procedure

-

Activation: In a flame-dried round-bottom flask, dissolve the Core Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir at room temperature for 5 minutes.

-

Coupling Agent Addition: Add HATU (1.2 mmol) in one portion. Stir for 10–15 minutes until the solution turns slightly yellow (indicating active ester formation).

-

Amine Addition: Add 7,8-Difluorochroman-4-amine HCl (1.0 mmol) directly to the reaction mixture.

-

Note: If using the HCl salt, ensure sufficient DIPEA is present to neutralize the salt and release the free amine.

-

-

Reaction: Stir the mixture at ambient temperature (25°C) for 4–12 hours. Monitor conversion by LC-MS (Target mass = Acid MW + 185 - 18).

-

Work-up:

-

Dilute with EtOAc (50 mL).

-

Wash with sat. NaHCO₃ (2 x 20 mL) to remove unreacted acid.

-

Wash with 5% LiCl solution (3 x 20 mL) to remove DMF.

-

Wash with Brine (1 x 20 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify via Flash Column Chromatography (Gradient: 0–10% MeOH in DCM).

Workflow Visualization

Figure 1: General synthetic workflow for incorporating the 7,8-difluorochroman moiety into a drug scaffold.

Protocol B: Chiral Resolution & Quality Control

Since the biological activity of P-CABs is highly stereoselective (typically the (S)-enantiomer is more potent), verifying the optical purity of the 7,8-difluorochroman-4-amine starting material is mandatory before synthesis.

Chiral HPLC Method

-

Column: Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm)

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 254 nm or 280 nm

-

Temperature: 25°C

Procedure

-

Sample Prep: Dissolve 1 mg of 7,8-Difluorochroman-4-amine HCl in 1 mL of Mobile Phase (add 1 drop of diethylamine to ensure free base formation).

-

Injection: Inject 5–10 µL.

-

Analysis:

-

Racemic Standard: Run a racemic mixture first to establish retention times for (R) and (S) peaks.

-

Sample Run: Calculate Enantiomeric Excess (ee%) using the formula:

-

-

Acceptance Criteria: For library synthesis, ee > 98% is recommended to prevent false positives in biological assays.

Application: Structure-Activity Relationship (SAR) Logic

When using this compound as a probe, the goal is often to compare it against the 5,7-difluoro (Tegoprazan) and non-fluorinated analogs.

The "Fluorine Scan" Strategy

Researchers should synthesize a triad of analogs to probe the binding pocket:

-

Reference: 5,7-Difluoro analog (High affinity, established baseline).

-

Probe: 7,8-Difluoro analog (Tests tolerance of the "bottom" edge of the pocket).

-

Control: Unsubstituted Chroman-4-amine (Determines the baseline contribution of the hydrophobic ring without electronic modulation).

Interpretation of Results:

-

If 7,8-Difluoro potency ≈ 5,7-Difluoro potency : The binding pocket is spacious enough to accommodate the fluorine shift, and the 7,8-isomer is a viable backup candidate with potentially different metabolic properties.

-

If 7,8-Difluoro potency << 5,7-Difluoro potency : The "bottom" of the pocket (interacting with positions 7 and 8) is sterically restricted or requires specific H-bond acceptor/donor interactions that the fluorines disrupt.

SAR Decision Tree

Figure 2: Decision logic for evaluating the 7,8-difluorochroman probe in medicinal chemistry campaigns.

References

-

Takeda Pharmaceutical Company Ltd. (2006). Imidazopyridine derivatives as acid pump antagonists. US Patent Application US20060128689A1.[2] Link

- Context: Describes the genus of chroman-substituted imidazopyridines, establishing the utility of various difluoro-chroman isomers in P-CAB design.

-

Takahashi, N., et al. (2018). Tegoprazan, a Novel Potassium-Competitive Acid Blocker, Exhibits Potent and Long-Lasting Gastric Acid Suppression. Journal of Pharmacology and Experimental Therapeutics. Link

- Context: Establishes the mechanism of action for chroman-4-amine based P-CABs and the importance of the fluorin

-

Sigma-Aldrich / Merck. (2024). Product Specification: (R)-7,8-Difluorochroman-4-amine. Link

- Context: Verification of commercial availability and CAS registry numbers for specific enantiomers.

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

- Context: Theoretical grounding for the "Fluorine Scan" strategy, explaining how shifting fluorine positions affects pKa and metabolic stability in scaffolds like chroman.

Sources

Application Note: Coupling Strategies for 7,8-Difluorochroman-4-amine Hydrochloride

Abstract & Introduction

7,8-Difluorochroman-4-amine hydrochloride is a specialized chiral building block increasingly utilized in the synthesis of kinase inhibitors, GPCR ligands, and potassium-competitive acid blockers (P-CABs).[1] The chroman-4-amine scaffold serves as a conformationally restricted analogue of phenethylamine, offering enhanced selectivity in protein binding pockets.[1]

The incorporation of fluorine atoms at the 7 and 8 positions serves two critical medicinal chemistry functions:

-

Metabolic Stability: Blocking the metabolically labile aromatic positions against oxidative metabolism (e.g., P450 hydroxylation).

-

Electronic Modulation: The electron-withdrawing nature of the difluoro-substitution lowers the pKa of the amine (relative to the non-fluorinated analog), subtly altering its nucleophilicity and hydrogen-bond donating capacity.

This guide details optimized protocols for coupling this amine in amide bond formation, reductive amination, and nucleophilic aromatic substitution (

Chemical Profile & Handling

| Property | Specification |

| Compound Name | 7,8-Difluorochroman-4-amine hydrochloride |

| Structure Description | Bicyclic chroman ring; primary amine at C4; Fluorines at C7, C8.[1] |

| Molecular Weight | ~221.63 g/mol (HCl salt) |

| Chirality | C4 is a stereocenter. Often supplied as racemate or specific (R)/(S) enantiomer.[1] |

| Solubility | Soluble in DMSO, MeOH, Water.[1] Sparingly soluble in DCM/EtOAc (unless free-based).[1] |

| pKa (Conjugate Acid) | Est.[1] 8.5–9.0 (Lower than typical benzylamine ~9.5 due to F-induction).[1] |

| Stability | Hygroscopic. Store under inert atmosphere at -20°C. |

Critical Pre-Step: The "Salt Break"

The hydrochloride salt form renders the amine non-nucleophilic. Attempting to couple the salt directly in non-polar solvents (DCM, Toluene) without adequate base will result in near-zero conversion.[1]

Strategy: For most organometallic or amide couplings, an in situ salt break using a tertiary amine base (DIPEA or TEA) is preferred over isolating the free base, which may be unstable toward oxidation at the benzylic position.[1]

DOT Diagram: General Coupling Workflow

Figure 1: The mandatory neutralization step required to liberate the nucleophilic amine species from its hydrochloride salt.[1]

Protocol A: Amide Coupling (HATU Method)

Context: The C4 position is benzylic and secondary (cyclic), creating moderate steric hindrance.[1] Standard EDC/HOBt couplings may be sluggish. HATU is recommended for its high reactivity and rapid conversion, minimizing potential racemization if the amine is chiral.

Materials

-

Amine: 7,8-Difluorochroman-4-amine HCl (1.0 equiv)[1]

-

Carboxylic Acid: Target acid (1.1 equiv)[1]

-

Coupling Reagent: HATU (1.2 equiv)[1]

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.5 equiv)[1]

-

Note: Extra base is required to neutralize the HCl salt (1 eq) + activate the reaction.[1]

-

-

Solvent: DMF (anhydrous) or DMF/DCM (1:1)

Step-by-Step Procedure

-

Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).

-

Reagent Addition: Add HATU (1.2 equiv) and DIPEA (2.0 equiv).[1] Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn slightly yellow.[2]

-

Amine Addition: In a separate vial, suspend 7,8-Difluorochroman-4-amine HCl (1.0 equiv) in minimal DMF. Add the remaining DIPEA (1.5 equiv) to this suspension to break the salt.

-

Coupling: Transfer the amine solution dropwise into the activated acid mixture.

-

Monitoring: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

-

Target Mass: [M+H]+ = MW(Acid) + 185 (Amine fragment) - 18 (H2O).[1]

-

-

Work-up: Dilute with EtOAc. Wash with sat. NaHCO3 (2x), Water (1x), and Brine (1x).[1] Dry over Na2SO4.

-

Purification: Flash chromatography (Hexane/EtOAc).

Why this works: The fluorines at 7,8 reduce the electron density of the aromatic ring, but the C4 amine remains sufficiently nucleophilic. HATU generates a highly reactive At-ester that overcomes the steric bulk of the chroman ring.

Protocol B: Reductive Amination

Context: Connecting the chroman amine to aldehydes/ketones. The use of Sodium Triacetoxyborohydride (STAB) is critical here. It is milder than NaBH4 and prevents the direct reduction of the aldehyde before the imine is formed.

Materials

-

Amine: 7,8-Difluorochroman-4-amine HCl (1.0 equiv)[1]

-

Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

-

Base: TEA (Triethylamine) (1.0 equiv) – Strictly 1:1 with HCl salt.[1]

-

Acid Catalyst: Acetic Acid (cat., optional)

-

Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step Procedure

-

Imine Formation: In a reaction vessel, mix the Amine HCl (1.0 equiv), Aldehyde (1.1 equiv), and TEA (1.0 equiv) in DCE.

-

Equilibration: Stir for 30–60 minutes at RT.

-

Note: If the aldehyde is unreactive, add 1-2 drops of Acetic Acid and add 3Å molecular sieves to drive imine formation.[1]

-

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Reaction: Stir at RT for 12–16 hours (overnight).

-

Quench: Quench with sat. NaHCO3 (gas evolution will occur).[1]

-

Extraction: Extract with DCM. The product is often a secondary amine; ensure the aqueous layer pH is basic (>9) during extraction to recover the product.

Protocol C: Nucleophilic Aromatic Substitution ( )

Context: Common in kinase inhibitor synthesis (e.g., reacting with 2,4-dichloropyrimidine).[1] The 7,8-difluoro substitution makes the amine slightly less nucleophilic than a standard benzylamine, often requiring elevated temperatures.[1]

DOT Diagram: SnAr Mechanism Logic

Figure 2: Mechanism of

Procedure

-

Setup: Dissolve Heteroaryl Chloride (1.0 equiv) and Amine HCl (1.1 equiv) in DMSO or NMP (polar aprotic solvents accelerate

). -

Base: Add DIPEA (3.0 equiv).

-

Heat: Heat to 80–100°C.

-

Work-up: Pour into water. The product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.[1]

Troubleshooting & QC

| Issue | Probable Cause | Solution |

| Low Yield (Amide) | Incomplete salt break.[1] | Increase DIPEA to 4.0 equiv. Ensure amine is fully dissolved before adding to acid. |

| Racemization | Over-activation or high temp. | Use HATU at 0°C initially. Avoid HBTU/TBTU if chirality is critical. Avoid excess base beyond 4 equiv. |

| No Reaction (SnAr) | Amine is too electron-deficient.[1] | Switch solvent to NMP. Increase temp to 120°C. Use microwave irradiation (140°C, 20 min). |

| Impurities (Reductive) | Dialkylation.[1] | Ensure Aldehyde is not in large excess. Add STAB after imine formation time.[3] |

References

-

Amide Coupling Reagents: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[2][4] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

-

Reductive Amination: Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][5][6] Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

-

Fluorine in MedChem: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1] Link

-

SnAr Mechanisms: Rohrbach, S., et al. (2019).[1] Nucleophilic aromatic substitution on heterocycles: mechanisms and applications. Frontiers in Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: 7,8-Difluorochroman-4-amine Hydrochloride Synthesis

Executive Summary

The synthesis of 7,8-difluorochroman-4-amine hydrochloride presents specific regiochemical and purification challenges distinct from non-fluorinated analogues. The electron-withdrawing nature of the vicinal fluorine atoms at positions 7 and 8 significantly deactivates the aromatic ring during precursor synthesis and alters the basicity of the final amine.

This guide addresses the three critical bottlenecks in the workflow:

-

Regioselective Cyclization: Ensuring correct ring closure from 2,3-difluorophenol.

-

Reductive Amination: Overcoming steric and electronic deactivation to convert the ketone to the amine.

-

Salt Formation: Managing hygroscopicity and polymorphism in the final hydrochloride salt.

Module 1: Precursor Synthesis (The Ketone)

Target Intermediate: 7,8-Difluorochroman-4-one Starting Material: 2,3-Difluorophenol

Critical Workflow Visualization

Figure 1: The regioselective route to the chromanone precursor. Direct cyclization is preferred to lock the 7,8-substitution pattern.

Troubleshooting & FAQs

Q: I am obtaining a mixture of isomers after the Friedel-Crafts cyclization. Why? A: This is a regiochemistry issue. 2,3-difluorophenol has two open ortho/para positions relative to the hydroxyl group.

-

The Chemistry: The fluorine atoms are ortho-para directing but deactivating. The hydroxyl group is strongly activating and ortho-para directing.

-

The Fix: You must ensure cyclization occurs at the position ortho to the hydroxyl (position 6 of the phenol) to form the chroman ring.

-

Recommendation: Use 3-chloropropionic acid in trifluoromethanesulfonic acid (TfOH) rather than standard AlCl3. TfOH acts as both solvent and catalyst, favoring the intramolecular cyclization at the sterically less hindered position, which corresponds to the correct 7,8-difluoro isomer [1].

-

Q: The cyclization yield is below 40%. How can I drive the reaction? A: The electron-withdrawing fluorines deactivate the ring, making the Friedel-Crafts acylation sluggish.

-

Protocol Adjustment: Increase the reaction temperature to 80–90°C if using Polyphosphoric Acid (PPA). If using TfOH, room temperature is often sufficient, but reaction times may need extension to 24–48 hours.

-

Alternative: Convert the phenol to the 3-(2,3-difluorophenoxy)propanoic acid first (via O-alkylation with 3-bromopropionic acid and NaOH), then cyclize the acid using SOCl2 followed by AlCl3 in DCM. This two-step method is often cleaner than one-pot melt reactions [2].

Module 2: Reductive Amination (The Critical Step)

Target Intermediate: 7,8-Difluorochroman-4-amine (Free Base)

Decision Tree: Choosing Your Method

Figure 2: Selection logic for reductive amination conditions based on scale and reactivity.

Detailed Protocols & Troubleshooting

Method A: Ammonium Acetate / Sodium Cyanoborohydride

Best for: Small scale (<5g), mild conditions.

Q: I see a large spot on TLC that corresponds to the dimer (secondary amine). How do I prevent this? A: Dimer formation occurs when the newly formed primary amine reacts with unreacted ketone.

-

The Solution: You must use a massive excess of the ammonia source.

-

Ratio: Use 10–15 equivalents of Ammonium Acetate (NH4OAc) relative to the ketone.

-

Process: Allow the ketone and NH4OAc to stir for 30–60 minutes before adding the reducing agent (NaBH3CN). This ensures the equilibrium shifts toward the imine before reduction begins [3].

-

Q: The reaction is stalled. I still see starting ketone after 24 hours. A: The 7,8-difluoro substitution pulls electron density from the ring, making the carbonyl carbon less electrophilic (less susceptible to nucleophilic attack by ammonia).

-

The Fix: Add 4Å Molecular Sieves to the reaction mixture. Removing water drives the equilibrium toward the imine (Le Chatelier's principle).

-

Catalyst: Add a catalytic amount of acetic acid (maintain pH ~5–6).

Method B: Titanium(IV) Isopropoxide / Ammonia

Best for: Stubborn ketones or avoiding cyanide reagents.

Q: Why use Titanium Isopropoxide? A: Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl oxygen and as a water scavenger. It is superior for electron-deficient chromanones.

-

Protocol:

-

Mix Ketone (1 eq) and 7M NH3 in MeOH (5 eq).

-

Add Ti(OiPr)4 (1.2 eq) dropwise. Stir 6–12h (Formation of titanium-imine complex).

-

Add NaBH4 (1.5 eq) carefully (exothermic).

-